molecular formula C21H16ClN7OS B10918416 N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918416
M. Wt: 449.9 g/mol
InChI Key: BLCOUMRAZUEUCF-UHFFFAOYSA-N
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Description

N~4~-[3-Chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a triazole ring, a pyrazolopyridine core, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The synthesis begins with the preparation of the azide and alkyne precursors, followed by their cycloaddition to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions: N4-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N~4~-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and pyrazolopyridine core are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, N4-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibits unique structural features, such as the presence of both a triazole ring and a thiophene moiety.

Properties

Molecular Formula

C21H16ClN7OS

Molecular Weight

449.9 g/mol

IUPAC Name

N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H16ClN7OS/c1-12-19-14(9-16(18-4-3-7-31-18)26-20(19)28(2)27-12)21(30)25-13-5-6-17(15(22)8-13)29-11-23-10-24-29/h3-11H,1-2H3,(H,25,30)

InChI Key

BLCOUMRAZUEUCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC(=C(C=C4)N5C=NC=N5)Cl)C

Origin of Product

United States

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